molecular formula C17H14ClN3O3 B2489003 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide CAS No. 863001-89-2

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide

Cat. No.: B2489003
CAS No.: 863001-89-2
M. Wt: 343.77
InChI Key: IUDVQMKBJANCGL-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, a nitro group, and an indole moiety, making it a molecule of interest for various scientific research applications.

Scientific Research Applications

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Biological Research: The compound is used to investigate the biological pathways involving indole derivatives and their effects on cellular processes.

    Chemical Biology: It serves as a tool compound to study the interactions of indole derivatives with various biological targets.

    Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and microbial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the nitro-chloro benzene derivative with the indole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The indole moiety can undergo oxidation reactions to form oxindole derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: Formation of 2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxindole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(1-methyl-1H-indol-3-yl)methyl]-5-nitrobenzamide
  • 2-chloro-N-[(2-methyl-1H-indol-3-yl)methyl]-5-nitrobenzamide
  • 2-chloro-N-[(2-methyl-1H-indol-6-yl)methyl]-5-nitrobenzamide

Uniqueness

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide is unique due to the specific positioning of the indole moiety and the nitro group, which influences its biological activity and chemical reactivity. The presence of the chloro group also adds to its distinct chemical properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-6-12-7-11(2-5-16(12)20-10)9-19-17(22)14-8-13(21(23)24)3-4-15(14)18/h2-8,20H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDVQMKBJANCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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